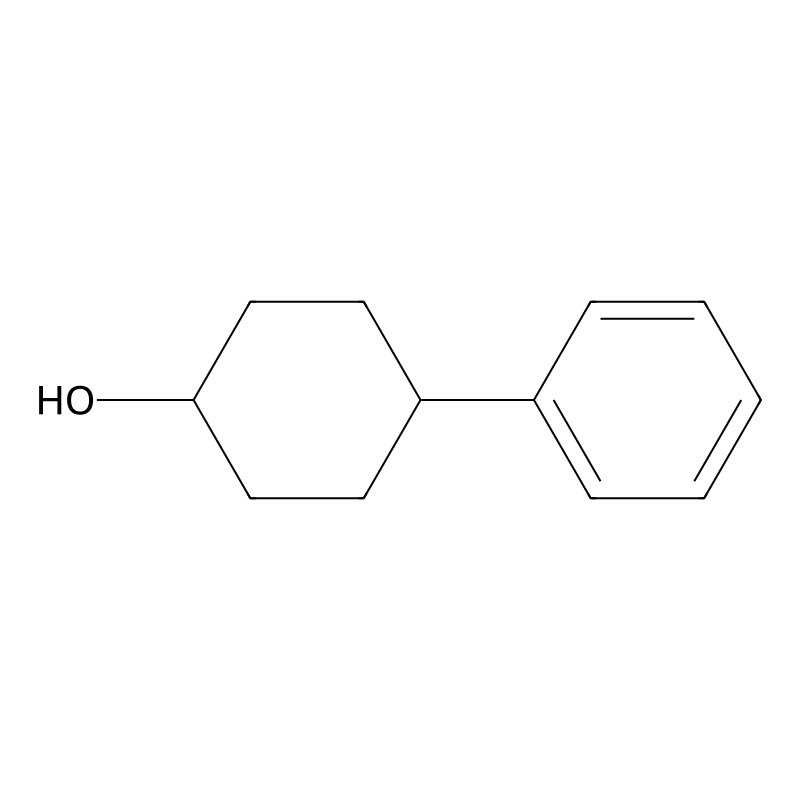

4-Phenylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Phenylcyclohexanol is a conformationally locked, bi-functional cyclic alcohol widely procured as a stereochemical probe, a specialized pharmaceutical building block, and a mesogenic core for liquid crystals. Featuring a cyclohexane ring substituted with a bulky phenyl group at the C4 position, the molecule exists in distinct cis and trans isomeric forms. The strong equatorial preference of the phenyl ring effectively locks the cyclohexane chair conformation, dictating whether the C1 hydroxyl group occupies an axial (cis) or equatorial (trans) position. This rigid geometry, combined with the pi-stacking capability of the aromatic ring, makes it a critical precursor for synthesizing stereodefined esters, beta-disubstituted ketones, and advanced optical materials where precise spatial arrangement is mandatory [1].

Substituting 4-phenylcyclohexanol with generic cyclohexanol or closely related aliphatic analogs fundamentally compromises reaction predictability and material performance. Unsubstituted cyclohexanol undergoes rapid chair-chair interconversion, destroying the stereocontrol required for diastereoselective acylations or cross-couplings. While 4-tert-butylcyclohexanol provides similar conformational locking, it lacks the aromatic ring necessary for pi-pi stacking, rendering it ineffective for high-birefringence liquid crystal formulations or specific pharmacophore binding interactions. Furthermore, positional isomers like 2-phenylcyclohexanol introduce severe steric hindrance directly adjacent to the hydroxyl group, which drastically reduces yields in transition-metal-catalyzed functionalizations and alters the regioselectivity of downstream oxidations [1].

Oxidative Chlorination Protocol Dependency

The electronic and steric profile of 4-phenylcyclohexanol dictates specific reagent requirements during oxidative functionalization. In the direct conversion of secondary alcohols to alpha-chloro ketones using trichloroisocyanuric acid, trans-4-tert-butylcyclohexanol successfully reacts under both TEMPO-catalyzed (Method A) and TEMPO-free (Method B) protocols. In contrast, trans-4-phenylcyclohexanol achieves productive conversion exclusively with the TEMPO-catalyzed Method A, while the TEMPO-free Method B completely fails to produce the desired chlorinated product [1].

| Evidence Dimension | Reactivity in TEMPO-free alpha-chlorination (Method B) |

| Target Compound Data | trans-4-phenylcyclohexanol (0% yield / reaction failure) |

| Comparator Or Baseline | trans-4-tert-butylcyclohexanol (Productive yield, cis:trans = 2:1) |

| Quantified Difference | Complete loss of reactivity without TEMPO catalyst for the phenyl-substituted analog. |

| Conditions | Trichloroisocyanuric acid, MeOH additive, TEMPO-free protocol. |

Process chemists must procure TEMPO or alternative oxidation catalysts when scaling up routes involving 4-phenylcyclohexanol, as standard TEMPO-free protocols used for aliphatic analogs will fail.

Stereocontrol via Conformational Locking

The bulky C4-phenyl group anchors the cyclohexane ring in a single chair conformation, which is critical for predictable reaction kinetics. During esterification with acetic anhydride, the fixed axial hydroxyl group of cis-4-phenylcyclohexanol reacts at a vastly different rate compared to the equatorial hydroxyl of the trans isomer. Unsubstituted cyclohexanol, however, rapidly flips between conformations (ΔG° ~ 0.9 kcal/mol for the equatorial OH preference), resulting in averaged kinetics and poor diastereomeric discrimination during resolution processes [1].

| Evidence Dimension | Conformational rigidity and kinetic resolution capability |

| Target Compound Data | 4-Phenylcyclohexanol (Conformationally locked, distinct axial/equatorial esterification rates) |

| Comparator Or Baseline | Cyclohexanol (Rapid chair-chair interconversion, averaged kinetics) |

| Quantified Difference | Fixed chair conformation vs. dynamic equilibrium (ΔG° ~ 0.9 kcal/mol). |

| Conditions | Acylation with acetic anhydride in pyridine. |

Buyers requiring high diastereomeric excess in downstream esterification or kinetic resolution must select the conformationally locked 4-phenylcyclohexanol over generic cyclohexanol.

Unhindered C1-Hydroxyl Reactivity for Beta-Disubstituted Ketone Synthesis

4-Phenylcyclohexanol is an excellent substrate for the Ru-catalyzed direct cross-coupling of secondary alcohols to form beta-disubstituted ketones. Because the bulky phenyl group is located at the remote C4 position, the C1 hydroxyl remains sterically accessible, allowing the reaction with 1-arylethanol derivatives to proceed with predictable diastereoselectivity. In contrast, highly sterically hindered secondary alcohols (such as adamantan-2-ol or those with alpha-substituents) fail to yield the desired alkylated ketone, instead undergoing selective elimination to form olefins (e.g., 87% yield of olefin) .

| Evidence Dimension | Yield of cross-coupled beta-disubstituted ketone |

| Target Compound Data | 4-Phenylcyclohexanol (Productive cross-coupling yield) |

| Comparator Or Baseline | Sterically hindered secondary alcohols like adamantan-2-ol (0% alkylated product, 87% elimination to olefin) |

| Quantified Difference | Shift from productive cross-coupling to complete elimination. |

| Conditions | Ru-catalyzed reaction with 1-arylethanol derivatives. |

For the procurement of intermediates intended for complex cross-coupling, the remote substitution pattern of 4-phenylcyclohexanol ensures high catalytic turnover without competitive elimination side-reactions.

Precursor for Nematic and Smectic Liquid Crystals

Due to the rigid cyclohexane core coupled with the pi-stacking ability of the terminal phenyl ring, 4-phenylcyclohexanol is an ideal building block for synthesizing mesogens. It is specifically chosen over aliphatic analogs like 4-tert-butylcyclohexanol when high optical birefringence and specific phase transition temperatures are required in display technologies [1].

Stereochemical Probe in Method Development

The strict conformational locking provided by the C4-phenyl group makes both the cis and trans isomers of 4-phenylcyclohexanol standard benchmark substrates for evaluating the stereoselectivity of new reduction, oxidation, and esterification catalysts. It is prioritized over generic cyclohexanols to prove diastereomeric control in novel synthetic methodologies [2].

Synthesis of Beta-Disubstituted Ketone Pharmacophores

Leveraging its unhindered C1 hydroxyl group, 4-phenylcyclohexanol is utilized in Ru-catalyzed borrowing-hydrogen cross-couplings to generate complex beta-disubstituted ketones. This application is critical in pharmaceutical development where sterically demanding scaffolds are needed without the risk of elimination side-reactions common to alpha-substituted analogs .